REACTION_SMILES
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[CH2:11]([CH3:12])[O:13][C:14](=[O:15])[Cl:16].[NH2:1][c:2]1[cH:3][cH:4][c:5]([OH:8])[cH:6][cH:7]1.[Na+:10].[Na+:23].[Na+:24].[OH-:9].[OH2:25].[S:17]([S:18]([O-:19])=[O:20])([O-:21])=[O:22]>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([OH:8])[cH:6][cH:7]1)[C:14]([O:13][CH2:11][CH3:12])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])S(=O)[O-]
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Name
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Type
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product
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Smiles
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CCOC(=O)Nc1ccc(O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |